1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Overview
Description
- The 4-fluorophenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the 4-fluorophenyl group with a halogenated pyrazolo[3,4-c]pyridine intermediate.
- Typical conditions for this reaction include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or DMF.
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
- Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction:
- Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution:
- The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
- Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Major Products:
- Oxidation products include pyrazole N-oxides.
- Reduction products include alcohols and aldehydes derived from the carboxylic acid group.
- Substitution reactions can yield various substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- Investigated for its anti-inflammatory properties, potentially inhibiting enzymes like cyclooxygenase (COX).
- Studied for anticancer activity, possibly through the inhibition of specific kinases involved in cell proliferation.
Industry:
- Utilized in the development of new pharmaceuticals.
- Employed in the synthesis of agrochemicals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid typically involves the following steps:
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Formation of the Pyrazolo[3,4-c]pyridine Core:
- Starting from 2-aminopyridine, the core structure can be formed through cyclization reactions involving hydrazine derivatives.
- Reaction conditions often include the use of strong acids or bases to facilitate cyclization.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance:
Anti-inflammatory Activity: It may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Anticancer Activity: It could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid: Contains a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it potentially more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-8-1-3-9(4-2-8)17-12-7-15-5-11(13(18)19)10(12)6-16-17/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXOGWNTNOJMLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=CN=C3)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731432 | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220165-92-3 | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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